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molecular formula C14H19NO3 B8532487 Ethyl 2-morpholino-2-phenylacetate CAS No. 22083-23-4

Ethyl 2-morpholino-2-phenylacetate

Cat. No. B8532487
M. Wt: 249.30 g/mol
InChI Key: OIUQKKNLLSEGIY-UHFFFAOYSA-N
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Patent
US08748613B2

Procedure details

Ethyl 2-morpholino-2-phenylacetate (0.34 g, 1.36 mmol) was dissolved in dioxane (11.4 ml) and 37% HCl (1.1 ml, 13.6 mmol) was added dropwise. The mixture was stirred at reflux overnight. 37% HCl (1.1 ml, 13.6 mmol) was added and the reaction was refluxed for additional 24 hours. The solvent was evaporated and the residue was triturated with acetonitrile (10 ml) to obtain 2-morpholino-2-phenylacetic acid hydrochloride (0.22 g, 63.7% yield) as a white solid.
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([CH:7]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:8]([O:10]CC)=[O:9])[CH2:3][CH2:2]1.[ClH:19]>O1CCOCC1>[ClH:19].[O:1]1[CH2:2][CH2:3][N:4]([CH:7]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:8]([OH:10])=[O:9])[CH2:5][CH2:6]1 |f:3.4|

Inputs

Step One
Name
Quantity
0.34 g
Type
reactant
Smiles
O1CCN(CC1)C(C(=O)OCC)C1=CC=CC=C1
Name
Quantity
11.4 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1.1 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for additional 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with acetonitrile (10 ml)

Outcomes

Product
Name
Type
product
Smiles
Cl.O1CCN(CC1)C(C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g
YIELD: PERCENTYIELD 63.7%
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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